molecular formula C18H12N6 B1507624 1,3,5-Tri(5-pyrimidinyl)benzene CAS No. 226714-40-5

1,3,5-Tri(5-pyrimidinyl)benzene

Cat. No.: B1507624
CAS No.: 226714-40-5
M. Wt: 312.3 g/mol
InChI Key: KEWJQPKSAWYDNQ-UHFFFAOYSA-N
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Description

1,3,5-Tri(5-pyrimidinyl)benzene is a complex organic compound characterized by its three pyrimidinyl groups attached to a benzene ring. This compound is of interest in various scientific fields due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tri(5-pyrimidinyl)benzene can be synthesized through several methods, including the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of pyrimidinyl boronic acids with halogenated benzene derivatives. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tri(5-pyrimidinyl)benzene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidinyl and benzene rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed.

Major Products Formed:

  • Oxidation: Oxidized derivatives with altered functional groups.

  • Reduction: Reduced forms with different electronic properties.

  • Substitution: Substituted derivatives with new substituents on the rings.

Scientific Research Applications

1,3,5-Tri(5-pyrimidinyl)benzene is utilized in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in the study of biological systems and interactions with biomolecules.

  • Industry: It is employed in the production of organic electronic materials and other industrial applications.

Mechanism of Action

The mechanism by which 1,3,5-Tri(5-pyrimidinyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The pyrimidinyl groups can act as ligands, binding to metal ions or enzymes, and influencing biological processes. The compound's electronic properties also play a role in its mechanism of action in organic electronic devices.

Comparison with Similar Compounds

  • 1,3,5-tri(3-pyridyl)benzene (TmPyPB)

  • 1,3,5-tri(4-pyridyl)benzene

  • 1,3,5-tri(2-pyrimidinyl)benzene

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Properties

IUPAC Name

5-[3,5-di(pyrimidin-5-yl)phenyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6/c1-13(16-4-19-10-20-5-16)2-15(18-8-23-12-24-9-18)3-14(1)17-6-21-11-22-7-17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWJQPKSAWYDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CN=CN=C2)C3=CN=CN=C3)C4=CN=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730717
Record name 5,5',5''-(Benzene-1,3,5-triyl)tripyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226714-40-5
Record name 5,5',5''-(Benzene-1,3,5-triyl)tripyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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